N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide
CAS No.: 1251625-47-4
Cat. No.: VC5299527
Molecular Formula: C18H20N4O2S
Molecular Weight: 356.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251625-47-4 |
|---|---|
| Molecular Formula | C18H20N4O2S |
| Molecular Weight | 356.44 |
| IUPAC Name | N-(4-acetylphenyl)-2-(4-pyrrolidin-1-ylpyrimidin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C18H20N4O2S/c1-13(23)14-4-6-15(7-5-14)20-17(24)12-25-18-19-9-8-16(21-18)22-10-2-3-11-22/h4-9H,2-3,10-12H2,1H3,(H,20,24) |
| Standard InChI Key | YIFQEKGQSVEHRA-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCC3 |
Introduction
N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide is a synthetic organic compound belonging to the class of N-arylacetamides. This compound features a pyrimidine ring substituted with a pyrrolidine group and a thioacetamide linker attached to an acetylphenyl moiety. Such structural motifs are often associated with biological activity, including antimicrobial, anticonvulsant, and anticancer properties.
Molecular Characteristics
| Property | Details |
|---|---|
| IUPAC Name | N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide |
| Molecular Formula | C16H20N4O2S |
| Molecular Weight | 332.43 g/mol |
| Functional Groups | Amide, Thioether, Pyrimidine, Pyrrolidine, Ketone |
| Key Structural Features | - Acetophenone group - Pyrimidine core - Pyrrolidine substitution - Thioacetamide linkage |
Synthesis Pathways
The synthesis of compounds like N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide typically involves:
-
Preparation of Precursor Amines:
-
Starting with the pyrimidine derivative, the pyrrolidine group is introduced via nucleophilic substitution using N-(2-chloroethyl)pyrrolidine hydrochloride or similar reagents.
-
-
Thioether Formation:
-
The thiol group is incorporated through alkylation reactions involving chloroacetamides or related intermediates.
-
-
Final Coupling Reaction:
-
The acetophenone derivative (e.g., 4-aminoacetophenone) is reacted with the thioether intermediate under amide bond-forming conditions, such as carbodiimide-mediated coupling.
-
Biological Activity and Applications
Compounds with similar structural frameworks have been extensively studied for their pharmacological properties:
-
Antimicrobial Potential:
-
Anticonvulsant Activity:
-
Anticancer Applications:
Analytical Data
The characterization of N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide can be confirmed using:
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): Signals for aromatic protons, pyrimidine ring, and amide NH.
-
Infrared Spectroscopy (IR): Peaks corresponding to C=O (amide), C-S (thioether), and NH groups.
-
-
Mass Spectrometry (MS):
-
Molecular ion peak at , consistent with its molecular weight.
-
-
Chromatography:
-
High-performance liquid chromatography (HPLC) for purity assessment.
-
Comparative Analysis
To provide context, below is a comparison of related compounds:
Research Outlook
Future studies on N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide should focus on:
-
Evaluating its pharmacokinetics and toxicity profiles.
-
Exploring its potential as a multi-target drug candidate.
-
Optimizing its structure for enhanced potency and reduced side effects.
This compound represents a promising scaffold for developing new therapeutic agents across various disease areas.
This detailed analysis provides a foundation for further exploration of N-(4-acetylphenyl)-2-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)thio)acetamide in medicinal chemistry and drug development contexts.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume